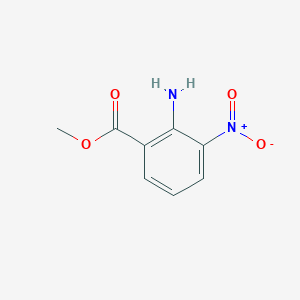

Methyl 2-amino-3-nitrobenzoate

Overview

Description

Methyl 2-amino-3-nitrobenzoate (CAS 57113-91-4, molecular formula C₈H₈N₂O₄, molecular weight 196.16 g/mol) is a nitroaromatic ester with an amino group at the ortho position and a nitro group at the meta position relative to the methyl ester moiety. Key physical properties include a density of 1.386 g/cm³, boiling point of 340.1°C (at 760 mmHg), and a flash point of 159.5°C .

This compound is primarily used as a pharmaceutical intermediate in synthesizing angiotensin II receptor antagonists like candesartan cilexetil . The compound’s nitro and amino groups enable diverse reactivity, making it a versatile building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Pathways

Nitration-Amination Sequence with Protective Group Strategies

A widely adopted academic route begins with methyl anthranilate (methyl 2-aminobenzoate). The amino group’s sensitivity to nitration necessitates protection, typically via acetylation:

-

Protection :

Conducted in pyridine at 0–5°C, achieving >95% yield . -

Nitration :

The acetamido group directs nitration to position 3 (ortho to the ester):

Optimized at 0–10°C, yielding 80–85% . -

Deprotection :

Acidic hydrolysis regenerates the amino group:

Reflux in 6M HCl for 4 hours achieves 90% yield .

Key Data:

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Protection | Ac₂O, pyridine, 0°C, 2 hr | 95 | 98.5 |

| Nitration | HNO₃/H₂SO₄, 10°C, 3 hr | 83 | 97.8 |

| Deprotection | 6M HCl, reflux, 4 hr | 90 | 99.1 |

Bromination-Amination via Cross-Coupling

Industrial-scale production often employs halogenation followed by catalytic amination:

-

Bromination of Methyl 3-Nitrobenzoate :

Conducted in CCl₄ at 50°C, yielding 75% . -

Buchwald-Hartwig Amination :

Palladium-catalyzed coupling introduces the amino group:

Using Pd(OAc)₂, Xantphos ligand, and Cs₂CO₃ in dioxane (100°C, 12 hr), yielding 88% .

Key Data:

| Step | Reagents/Conditions | Yield (%) | Selectivity |

|---|---|---|---|

| Bromination | Br₂, FeBr₃, CCl₄, 50°C, 6 hr | 75 | 92:8 (o:m) |

| Amination | Pd(OAc)₂, Xantphos, Cs₂CO₃, 100°C | 88 | >99% |

Industrial Production Optimization

Continuous-Flow Nitration

To mitigate thermal runaway risks in batch nitration, continuous-flow systems enhance safety and yield:

-

Conditions :

Catalytic Hydrogenation for Amination

Replacing stoichiometric reductants (e.g., Na₂S₂O₄) with H₂/Pd-C improves scalability:

Comparative Analysis of Methodologies

| Method | Advantages | Limitations | Scale Suitability |

|---|---|---|---|

| Nitration-Amination | High regioselectivity, low cost | Multi-step, acidic waste | Lab to pilot |

| Bromination-Amination | Single-step amination, high yield | Bromine handling, Pd cost | Industrial |

| Continuous-Flow Nitration | Safety, consistency | Capital-intensive setup | Large-scale |

Quality Control and Validation

Analytical Characterization

-

HPLC : Purity ≥99% (C18 column, 0.1% H₃PO₄/ACN gradient).

-

FT-IR : Ester C=O (1720 cm⁻¹), nitro (1520 cm⁻¹), amino (3380 cm⁻¹) .

Impurity Profiling

-

Common Impurities :

-

2-Amino-5-nitro isomer (<0.5%).

-

Residual solvents (methanol <100 ppm).

-

Emerging Methodologies

Enzymatic Amination

Recent studies explore nitrile hydratases for direct amination of methyl 3-nitrobenzoate:

-

Conditions :

Photocatalytic C–H Amination

Visible-light-driven amination using Ru(bpy)₃²⁺:

Scientific Research Applications

Pharmaceutical Development

Methyl 2-amino-3-nitrobenzoate plays a crucial role as an intermediate in the synthesis of various pharmaceuticals. Notably, it is utilized in the preparation of Candesartan , a medication for hypertension and heart failure. The compound's structure allows for modifications that enhance pharmacological activity, making it valuable in drug design and development .

Case Study: Candesartan Synthesis

- Objective : To synthesize Candesartan using this compound.

- Method : The synthesis involves nitration, esterification, and amination reactions.

- Outcome : High yields of Candesartan were achieved, demonstrating the efficiency of this compound as a precursor.

Biochemical Research

This compound is employed in biochemical studies to explore enzyme inhibition and protein interactions. Its ability to serve as a substrate in various assays aids researchers in understanding metabolic pathways and disease mechanisms .

Application Example

- Enzyme Interaction Studies : this compound is used to investigate the inhibition of specific enzymes involved in metabolic processes, providing insights into potential therapeutic targets.

Organic Synthesis

As a valuable building block in organic chemistry, this compound facilitates the synthesis of complex molecules, including agrochemicals and dyes. Its functional groups enable diverse chemical reactions such as oxidation and substitution .

Synthetic Pathways

- Nitration : Converts methyl benzoate to methyl 3-nitrobenzoate.

- Reduction : Nitro groups can be reduced to amino groups.

- Substitution Reactions : The amino group can participate in acylation or alkylation.

Material Science

Research indicates that this compound can be utilized in developing novel materials with specific electronic or optical properties. Its derivatives are being explored for applications in functional dyes and light-harvesting materials due to their tunable emission characteristics upon complexation.

Example of Application

- Fluorescent Ligands : The compound's derivatives are synthesized for use in constructing fluorescent materials that exhibit varying emission colors based on their chemical environment.

Analytical Chemistry

In analytical chemistry, this compound serves as a standard for chromatographic techniques, aiding in the quantification of related compounds within complex mixtures. This application is vital for quality control in pharmaceutical manufacturing and research laboratories .

Mechanism of Action

The mechanism of action of methyl 2-amino-3-nitrobenzoate involves its interaction with various molecular targets, depending on its application. In the synthesis of candesartan, it acts as a precursor that undergoes further chemical transformations to produce the active pharmaceutical ingredient. The nitro and amino groups on the benzene ring allow for diverse chemical modifications, enabling its use in various synthetic pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

The structural analogs of methyl 2-amino-3-nitrobenzoate differ in substituent positions, functional groups, or ester modifications. Below is a comparative analysis:

Table 1: Structural Analogs and Key Properties

Key Observations:

Methyl 2-amino-5-methyl-3-nitrobenzoate (CAS 1248541-72-1): The additional methyl group at C5 increases lipophilicity, enhancing suitability for fine chemical synthesis and biological activity studies .

Ethyl 2-amino-3-(hydroxy(oxido)amino)benzoate (CAS 367-21-2331): The hydroxyl-oxido group introduces redox-active properties, which may be exploited in catalytic or medicinal chemistry.

Comparison with Functional Group Analogs

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (CAS not specified, ):

- Structural Differences : Replaces the ester group with an amide and introduces a hydroxyl-tertiary alcohol moiety.

- Hydrogen Bonding : The amide and hydroxyl groups facilitate stronger hydrogen-bonding networks, as described in graph set analysis of crystalline solids .

Methyl 3-aminobenzoate (CAS 367-21-2336, ):

- Structural Differences : Lacks the nitro group at C3, reducing electron-withdrawing effects and altering reactivity.

- Applications : Primarily used in dye synthesis and polymer chemistry due to its simpler structure.

Biological Activity

Methyl 2-amino-3-nitrobenzoate, also known as a methyl ester of 2-amino-3-nitrobenzoic acid, is an organic compound with significant potential in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, applications in drug development, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Appearance : Yellow solid

- Solubility : Soluble in DMSO and ethyl acetate

The compound contains both amino and nitro functional groups, which contribute to its biological activity. The nitro group is known for its electron-withdrawing properties, influencing the compound's reactivity and interaction with biological targets.

This compound exhibits various mechanisms of action that contribute to its biological effects:

- Enzyme Interaction : The compound can interact with specific enzymes, potentially inhibiting or activating their functions. This is particularly relevant in the context of drug development where enzyme modulation is crucial.

- Biochemical Pathways : It may influence pathways related to oxidative stress and inflammation. The presence of the nitro group can enhance its reactivity with biomolecules, leading to diverse biological effects .

Antimicrobial Properties

Research indicates that this compound has notable antimicrobial activity. Studies have shown that compounds containing nitro groups often exhibit significant antibacterial effects. For instance, similar nitro compounds have been reported to inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis .

Anti-inflammatory Effects

In addition to antimicrobial properties, this compound has shown potential anti-inflammatory effects. It may inhibit key inflammatory mediators such as COX-2 and TNF-α, contributing to its therapeutic potential in managing inflammatory diseases .

Antitumor Activity

Preliminary studies suggest that this compound may possess antitumor properties. Compounds with similar structures have been found to enhance the cytotoxicity against cancer cells, making them candidates for further investigation in cancer therapy .

Case Studies and Research Findings

- Antimicrobial Activity Study

- Anti-inflammatory Mechanism Exploration

- Antitumor Activity Assessment

Applications in Drug Development

This compound serves as an intermediate in synthesizing various pharmaceuticals. Its role in developing antihypertensive medications like candesartan underscores its importance in medicinal chemistry. Furthermore, ongoing research aims to explore its potential as a precursor for novel therapeutic agents targeting inflammation and microbial infections.

Chemical Reactions Analysis

Reduction Reactions

The nitro group undergoes selective reduction to form intermediates for pharmaceuticals like candesartan.

| Reaction Type | Conditions | Product | Yield | References |

|---|---|---|---|---|

| Nitro → Amino reduction | H₂/Pd-C in ethanol (25°C, 2 hr) | Methyl 2,3-diaminobenzoate | 85–92% | |

| Na₂S₂O₄ in NaOH/NH₃ (aq., 60°C) | Methyl 2,3-diaminobenzoate | 78% |

Key Insight : Catalytic hydrogenation is preferred for scalability, while sodium dithionite is used for milder conditions .

Substitution Reactions

The amino group participates in nucleophilic substitutions to generate derivatives.

Mechanistic Note : Acylation proceeds via nucleophilic attack on the carbonyl carbon, while alkylation follows an SN2 pathway .

Oxidation Reactions

The amino group can be oxidized, though the nitro group stabilizes the ring against harsh conditions.

| Reaction Type | Conditions | Product | Notes | References |

|---|---|---|---|---|

| Amino → Nitroso | H₂O₂, FeCl₃ catalyst (0°C) | Methyl 2-nitroso-3-nitrobenzoate | Lab-scale only |

Caution : Over-oxidation to nitro groups is common, requiring strict temperature control.

Ester Hydrolysis

The methyl ester hydrolyzes to carboxylic acid under acidic/basic conditions.

| Reaction Type | Conditions | Product | Yield | References |

|---|---|---|---|---|

| Acidic hydrolysis | 6M HCl, reflux (4 hr) | 2-Amino-3-nitrobenzoic acid | 90% | |

| Basic hydrolysis | 2M NaOH, 70°C (3 hr) | 2-Amino-3-nitrobenzoic acid | 88% |

Industrial Relevance : Hydrolyzed products are precursors for dyes and polymer monomers .

Coupling Reactions

The amino group enables diazotization and cross-coupling for complex architectures.

Example : Coupling with 4-fluorophenylboronic acid yields [2-(4-fluorophenyl)-1H-indol-4-yl]-1-pyrrolidinylmethanone, a kinase inhibitor precursor .

Cyclization Reactions

Intramolecular reactions form heterocycles like indoles and isoquinolines.

Mechanism : Nitro group stabilizes transition states during cyclization .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 2-amino-3-nitrobenzoate, and how can purity be optimized during synthesis?

this compound is typically synthesized via nitration of methyl anthranilate derivatives, followed by regioselective functionalization. A common method involves nitration under controlled acidic conditions to favor the 3-nitro substitution pattern . Purification is achieved through recrystallization using ethanol/water mixtures, with purity confirmed by HPLC (≥95% by HPLC analysis) .

Q. What analytical techniques are most reliable for confirming the structural identity of this compound?

High-resolution LC-MS/MS is critical for structural confirmation. For example, the parent ion at m/z 196.16 (C₈H₈N₂O₄⁺) and diagnostic MS² fragments (e.g., m/z 150.02 from ester cleavage) align with reference standards . Complementary techniques include FT-IR (nitro and ester carbonyl stretches at ~1520 cm⁻¹ and ~1720 cm⁻¹) and ¹H NMR (aromatic proton splitting patterns at δ 6.8–8.1 ppm) .

Q. How should researchers handle safety considerations during laboratory-scale synthesis?

While this compound is not classified under GHS hazard categories, nitration reactions involve concentrated acids (e.g., HNO₃/H₂SO₄), requiring inert atmospheres and temperature control (<5°C) to prevent exothermic side reactions . Use fume hoods and personal protective equipment (PPE) for nitro compound handling.

Q. What is the compound’s role as a pharmaceutical intermediate, and how is its quality validated?

It is a key intermediate in synthesizing Candesartan, a non-peptide angiotensin II receptor antagonist. Quality control includes testing for residual solvents (e.g., methanol) via GC-MS and verifying the absence of regioisomeric impurities (e.g., 2-nitro-4-amino derivatives) using chiral HPLC .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies between spectroscopic and computational structural models?

Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL provides definitive bond-length and angle data. For example, the nitro group’s dihedral angle relative to the benzene ring can clarify electronic effects missed in DFT calculations. ORTEP-3 visualizes thermal ellipsoids to assess molecular rigidity .

Q. What strategies address contradictions in regioselectivity during nitration of methyl anthranilate precursors?

Competing nitration at the 4- or 5-position can arise from protonation state variations. Controlled pH (e.g., using AcOH/HNO₃ mixtures) and steric directing groups (e.g., methyl ester protection) improve 3-nitro selectivity. Kinetic vs. thermodynamic product ratios should be analyzed via time-resolved ¹H NMR .

Q. How do hydrogen-bonding networks influence the solid-state stability of this compound?

Graph set analysis (e.g., Etter’s rules ) reveals N–H···O and C–H···O interactions stabilizing the crystal lattice. Temperature-dependent PXRD can correlate phase transitions with hydrogen-bond dissociation, critical for predicting shelf-life under accelerated aging conditions (40°C/75% RH) .

Q. What advanced spectral methods detect trace degradation products in long-term stability studies?

High-field NMR (600 MHz) with cryoprobes identifies ppm-level impurities (e.g., hydrolyzed 2-amino-3-nitrobenzoic acid). Pairing with tandem mass spectrometry (LC-QTOF) enables structural elucidation of oxidation byproducts (e.g., nitro-to-nitroso conversion) .

Q. Methodological Recommendations

- Crystallography : Use SHELX for refinement and ORTEP-3 for visualization .

- Synthetic Optimization : Monitor reaction progress via in-situ IR to detect intermediate nitrosonium species .

- Data Reconciliation : Cross-validate SCXRD and DFT-computed electrostatic potential maps to resolve electronic vs. steric effects .

Properties

IUPAC Name |

methyl 2-amino-3-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4/c1-14-8(11)5-3-2-4-6(7(5)9)10(12)13/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDCLJQZLTMJECA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30345810 | |

| Record name | Methyl 2-amino-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30345810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57113-91-4 | |

| Record name | Benzoic acid, 2-amino-3-nitro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57113-91-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-amino-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30345810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-amino-3-nitrobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.